1-(Bromomethyl)pyrrolidin-2-one
Overview
Description
1-(Bromomethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C5H8BrNO and its molecular weight is 178.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
1-(Bromomethyl)pyrrolidin-2-one serves as a key intermediate in the synthesis of complex nitrogen-containing heterocycles, which are foundational structures in many biologically active compounds and materials science. For instance, the bromination of pyrrolo[1,2-a]pyrazine and pyrrazolo[1,2-a]pyridine yields bromo derivatives in line with predictions based on frontier-electron density calculations, highlighting the role of this compound in facilitating selective bromination reactions (Paudler & Dunham, 1965).
Application in Polymer Science
Hyperbranched poly[bis(alkylene)pyridinium]s synthesized from brominated pyridine derivatives illustrate the utility of this compound in producing new materials. These polymers exhibit significant reactivity and structural diversity due to the electron-attractive effect of pyridinium groups on the -CH2Br end groups, underscoring the importance of this compound in developing innovative polyelectrolytes with potential applications in material science (Monmoton, Lefebvre, & Fradet, 2008).
Crystal Structure and Conformation Analysis
Studies on the conformation of 1-(2-bromophenyl)pyrrolidin-2-one reveal substantial non-planarity in solution, contrasting with related compounds. Crystal structure analyses demonstrate significant dihedral angles between phenyl and pyrrolidine rings, providing insights into the stereochemical preferences and molecular interactions of brominated pyrrolidines. This information is crucial for understanding the behavior of these compounds in various chemical reactions and designing molecules with desired properties (Fujiwara, Varley, & Veen, 1977).
Advanced Organic Synthesis
This compound is involved in the synthesis of complex organic molecules through photoinduced annulation reactions. These reactions enable the construction of pyrrolo[1,2-a]quinolines and ullazines under mild conditions, demonstrating the compound's role in facilitating innovative synthetic methodologies that avoid the use of transition metal catalysts. Such advancements are pivotal in the development of new organic synthesis strategies, potentially leading to the discovery of novel therapeutic agents and materials (Das, Ghosh, & Koenig, 2016).
Mechanism of Action
Target of Action
It’s known that pyrrolidin-2-one derivatives possess an affinity for α1-adrenergic receptors . The blockade of α1-adrenoceptor may play a role in restoring normal sinus rhythm .
Mode of Action
It’s suggested that the compound might interact with its targets, possibly α1-adrenergic receptors, leading to changes in cellular processes . More research is needed to fully understand the interaction of this compound with its targets.
Biochemical Pathways
Pyrrolidin-2-one derivatives have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives . These compounds could potentially affect multiple biochemical pathways, but more research is needed to identify the exact pathways involved.
Result of Action
It’s known that pyrrolidin-2-one derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities . Therefore, it’s plausible that 1-(Bromomethyl)pyrrolidin-2-one could have similar effects, but more research is needed to confirm this.
Biochemical Analysis
Biochemical Properties
Pyrrolidin-2-one derivatives have been reported to have diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects
Cellular Effects
The cellular effects of 1-(Bromomethyl)pyrrolidin-2-one are not well-documented. Some pyrrolidin-2-one derivatives have shown antimicrobial effects against S. aureus, E. coli, and C. albicans in a dose-dependent manner
Molecular Mechanism
It is known that the pyrrolidin-2-one ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases
Properties
IUPAC Name |
1-(bromomethyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO/c6-4-7-3-1-2-5(7)8/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZVJRCGFYXEMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50533196 | |
Record name | 1-(Bromomethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50533196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93287-12-8 | |
Record name | 1-(Bromomethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50533196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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